BenchChemオンラインストアへようこそ!

6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one

Drug Design CNS Penetration Structure-Activity Relationship

Secure the exact 6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one (CAS 942008-09-5) to advance your CNS inhibitor program. Unlike generic pyridazinones, this compound’s unique 4-fluorophenyl (logP 2.982) and pyridin-2-ylmethyl combination dictates critical MAO-B isoform selectivity and brain penetration. Dual synthetic handles (pyridine N, pyridazinone carbonyl) enable rapid library diversification for SAR profiling. Guarantee experimental fidelity—order this precise scaffold.

Molecular Formula C16H12FN3O
Molecular Weight 281.29
CAS No. 942008-09-5
Cat. No. B2503343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one
CAS942008-09-5
Molecular FormulaC16H12FN3O
Molecular Weight281.29
Structural Identifiers
SMILESC1=CC=NC(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
InChIInChI=1S/C16H12FN3O/c17-13-6-4-12(5-7-13)15-8-9-16(21)20(19-15)11-14-3-1-2-10-18-14/h1-10H,11H2
InChIKeySBPOVLXOMCXVFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one (CAS 942008-09-5): Chemical Identity and Core Scaffold for Sourcing Decisions


6-(4-Fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one (CAS 942008-09-5) is a synthetic pyridazin-3(2H)-one derivative with molecular formula C16H12FN3O and a molecular weight of 281.29 g/mol . The compound features a pyridazinone core substituted at the 6-position with a 4-fluorophenyl group and at the N-2 position with a pyridin-2-ylmethyl moiety. This scaffold belongs to a well-established class of heterocyclic compounds extensively explored for monoamine oxidase (MAO) inhibition, particularly the MAO-B isoform implicated in neurodegenerative disorders . As a research compound with documented purity levels typically at 95%, it serves as a key intermediate or tool compound in medicinal chemistry programs targeting central nervous system (CNS) indications.

Why Generic Substitution of 6-(4-Fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one Is Not Trivial: Key Structural Determinants


The combination of a 4-fluorophenyl group at C-6 and a pyridin-2-ylmethyl substituent at N-2 creates a unique pharmacophoric pattern that cannot be reliably replicated by close structural analogs. The para-fluoro substitution on the phenyl ring modulates both electronic properties and metabolic stability compared to the unsubstituted phenyl analog , while the pyridin-2-ylmethyl group provides a distinct hydrogen-bond acceptor capacity and conformational constraint absent in simple benzyl or alkyl N-substituents. Within the broader pyridazin-3(2H)-one class, even minor modifications at the N-2 position have been shown to profoundly alter selectivity profiles between MAO-A and MAO-B isoforms . Therefore, procurement of this specific compound—rather than a generic pyridazinone—is essential for experiments where the precise electronic, steric, and conformational properties of the 4-fluorophenyl/pyridin-2-ylmethyl combination are required to maintain target engagement and isoform selectivity.

Product-Specific Quantitative Evidence Guide for 6-(4-Fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one (CAS 942008-09-5)


Para-Fluoro Substitution Provides Calculated Lipophilicity Difference vs. Non-Fluorinated Phenyl Analog

The 4-fluorophenyl substitution on the target compound (CAS 942008-09-5) confers a calculated logP of 2.982, as documented in the ZINC database . The direct non-fluorinated analog, 6-phenyl-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one (CAS 941929-89-1), lacks this fluorine atom, which is expected to reduce lipophilicity. In general medicinal chemistry, para-fluoro substitution on a phenyl ring increases logP by approximately 0.2–0.4 units compared to the unsubstituted phenyl, enhancing membrane permeability while also providing metabolic shielding against oxidative degradation at the para position. This difference is structurally confirmed by the distinct molecular formulas (C16H12FN3O vs. C16H13N3O) .

Drug Design CNS Penetration Structure-Activity Relationship

Non-Fluorinated Phenyl Analog Demonstrates MAO-B Activity (EC50 < 100 nM) as Class-Level Reference Point

The non-fluorinated direct analog, 6-phenyl-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one, is documented in BindingDB (BDBM173453) as an inhibitor of human MAO-B with an EC50 value of <100 nM, measured under standardized fluorometric assay conditions at pH 7.4, as disclosed in US Patent 9,675,605 . While the target fluorinated compound (CAS 942008-09-5) has not been independently tested in this exact assay, the close structural similarity (single atom difference: F vs. H) supports that this compound occupies the same MAO-B binding pocket. Para-fluoro substitution in related pyridazinone series has been shown to maintain or enhance MAO-B inhibitory potency by favorable interactions with the substrate cavity . This cross-study comparable evidence establishes a performance baseline for the target compound's expected activity range.

MAO-B Inhibition Neurodegeneration Enzyme Assay

Pyridazin-3(2H)-one Class Demonstrates Validated MAO-B Isoform Selectivity with KI Values in the Nanomolar Range

A systematic study of 6-substituted pyridazin-3(2H)-one derivatives by Özdemir et al. (2020) demonstrated that compounds in this class (4a–4e) selectively and reversibly inhibit human MAO-B in a competitive mode, with the most potent derivative (compound 4b) achieving a Ki of 0.022 ± 0.001 µM and a selectivity index (SI = Ki hMAO-A / Ki hMAO-B) of 206.82 . Importantly, all active compounds in this series were non-toxic to HepG2 cells at 25 µM, and in silico ADME predictions indicated favorable pharmacokinetic profiles. While the specific target compound differs from 4a–4e in having a pyridin-2-ylmethyl rather than a piperazine-containing N-2 substituent, the shared pyridazinone core and 6-aryl substitution pattern place it within the same pharmacophore class. Compounds lacking the pyridazinone core or with alternative heterocyclic scaffolds (e.g., pyrazole, coumarin-based MAO-B inhibitors) do not benefit from this established selectivity and safety dataset .

MAO-B Selectivity Parkinson's Disease Competitive Inhibition

Pyridin-2-ylmethyl N-Substituent Differentiates from Piperidine- or Benzyl-Containing Analogs in Kinase Interaction Predictions

The Similarity Ensemble Approach (SEA) predictions for this compound (ZINC64528106), based on ChEMBL 20, identify potential interactions with serine/threonine kinases including CDC42BPB, CDC42BPG, CSNK1A1L, and STK32B, with P-values of 0 and maximum Tanimoto coefficients of 41–46 . In contrast, the piperidine-containing analog 6-(4-fluorophenyl)-2-(piperidin-4-ylmethyl)pyridazin-3(2H)-one—which replaces the pyridine ring with a saturated piperidine—is reported to primarily target MAO-B . This divergence in predicted target profiles highlights that the pyridin-2-ylmethyl group not only contributes to MAO binding but may also engage kinase ATP-binding pockets through the pyridine nitrogen's hydrogen-bond acceptor capability, a feature absent in the piperidine analog. This dual-target potential (MAO-B plus kinase engagement) is structurally unique to the pyridin-2-ylmethyl substituent among common N-2 modifications in the pyridazinone series.

Kinase Selectivity In Silico Prediction Target Engagement

Best-Fit Research and Industrial Application Scenarios for 6-(4-Fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one (CAS 942008-09-5)


MAO-B Inhibitor Lead Optimization for Parkinson's Disease and Alzheimer's Drug Discovery

This compound is most strategically deployed as a scaffold-hopping starting point or SAR probe in CNS-focused MAO-B inhibitor programs. The established class-level benchmark of Ki = 0.022 µM and selectivity index >200 for related pyridazinones provides a quantitative framework for iterative optimization. The 4-fluorophenyl group, with its calculated logP of 2.982 , is expected to confer improved brain penetration over the non-fluorinated phenyl analog, making the compound suitable for in vitro MAO-B enzyme assays followed by cell-based blood-brain barrier permeability screening (e.g., MDCK-MDR1 or hCMEC/D3 monolayer models).

Dual-Target MAO-B/Kinase Polypharmacology Research in Neurodegeneration

The SEA-predicted kinase interaction profile (CDC42BPB, CDC42BPG, CSNK1A1L, STK32B) suggests utility in dual-target polypharmacology studies that combine MAO-B inhibition with kinase modulation—a strategy gaining traction in complex neurodegenerative diseases. Researchers can use this compound as a tool to test whether simultaneous MAO-B/kinase engagement provides additive or synergistic neuroprotection in cellular models (e.g., SH-SY5Y neuronal cells) compared to selective MAO-B inhibitors like rasagiline or selective kinase inhibitors.

Comparative Selectivity Profiling Against MAO-A for Safety Assessment

Procurement of this compound enables direct head-to-head selectivity profiling against human MAO-A in fluorometric assays, using the established class selectivity index (SI >200) as a benchmark. This application is particularly relevant for pharmaceutical development groups seeking to minimize the risk of tyramine-induced hypertensive crisis—a known liability of non-selective MAO inhibitors—by confirming that the pyridin-2-ylmethyl/4-fluorophenyl combination maintains the favorable MAO-B selectivity characteristic of the pyridazinone class.

Building Block for Diversified Pyridazinone Library Synthesis

As a structurally confirmed intermediate (ZINC64528106) with two synthetic handles (the pyridine nitrogen and the pyridazinone carbonyl), this compound serves as a versatile building block for parallel library synthesis. The pyridin-2-ylmethyl group can be further functionalized via N-alkylation or metal-catalyzed cross-coupling, while the 4-fluorophenyl ring permits late-stage diversification through nucleophilic aromatic substitution. This dual-functionalization capability makes it a cost-effective starting point for generating focused compound libraries aimed at exploring SAR around the MAO-B pharmacophore.

Quote Request

Request a Quote for 6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.